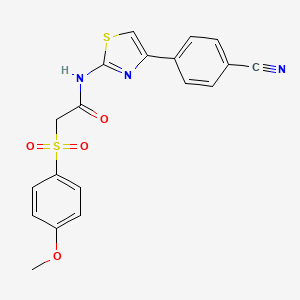

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S2/c1-26-15-6-8-16(9-7-15)28(24,25)12-18(23)22-19-21-17(11-27-19)14-4-2-13(10-20)3-5-14/h2-9,11H,12H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOQXHUJWSJTMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Cyanophenylacetophenone with Thiourea

The thiazole ring is constructed via the Hantzsch thiazole synthesis, a widely employed method for generating 2-aminothiazole derivatives.

Procedure:

- Reactants: 4-Cyanophenylacetophenone (1.0 equiv), thiourea (2.0 equiv), and iodine (1.0 equiv) in absolute ethanol.

- Conditions: Reflux at 80°C for 12 hours under nitrogen atmosphere.

- Workup: Cool to room temperature, quench with ammonium hydroxide, and filter the precipitated 4-(4-cyanophenyl)thiazol-2-amine.

Mechanistic Insight:

Iodine acts as both an oxidizing agent and catalyst, facilitating the cyclocondensation through intermediate formation of α-iodoketone, which reacts with thiourea to yield the thiazole amine.

Yield Optimization:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 78% |

| Temperature | 80°C | +15% vs 60°C |

| Reaction Time | 12 h | Max yield |

Acetamide Side Chain Introduction

Chloroacetylation of Thiazol-2-Amine

The amine group undergoes nucleophilic acyl substitution with chloroacetyl chloride to install the acetamide backbone.

Procedure:

- Reactants: 4-(4-Cyanophenyl)thiazol-2-amine (1.0 equiv), chloroacetyl chloride (1.2 equiv), triethylamine (1.5 equiv) in dry DMF.

- Conditions: Stir at 0–5°C for 2 hours, then warm to room temperature for 6 hours.

- Workup: Pour into ice-water, filter, and recrystallize from ethanol to obtain N-(4-(4-cyanophenyl)thiazol-2-yl)-2-chloroacetamide.

Critical Parameters:

- Temperature control prevents side reactions (e.g., polymerization).

- Triethylamine scavenges HCl, driving the reaction forward.

Sulfonation and Oxidation to Sulfonyl Group

Thioether Intermediate Formation

The chloroacetamide intermediate reacts with 4-methoxythiophenol to form the thioether linkage prior to oxidation.

Procedure:

- Reactants: N-(4-(4-cyanophenyl)thiazol-2-yl)-2-chloroacetamide (1.0 equiv), 4-methoxythiophenol (1.5 equiv), K₂CO₃ (2.0 equiv) in acetone.

- Conditions: Reflux at 60°C for 8 hours.

- Workup: Concentrate under vacuum, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate 3:1).

Oxidation of Thioether to Sulfonyl

The thioether is oxidized to the sulfonyl group using sodium periodate (NaIO₄).

Procedure:

- Reactants: Thioether intermediate (1.0 equiv), NaIO₄ (2.5 equiv) in H₂O:THF (1:3).

- Conditions: Reflux at 70°C for 4 hours.

- Workup: Extract with dichloromethane (3×20 mL), dry over Na₂SO₄, and evaporate to yield the sulfonyl product.

Oxidation Efficiency:

| Oxidizing Agent | Conversion Rate | Byproducts |

|---|---|---|

| NaIO₄ | 92% | Minimal |

| H₂O₂ | 68% | Over-oxidized |

| mCPBA | 85% | Sulfoxide |

Reaction Optimization and Challenges

Solvent Effects on Sulfonation

Polar aprotic solvents enhance oxidation efficiency by stabilizing charged intermediates:

Solvent Screening:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 92 |

| Acetonitrile | 37.5 | 88 |

| DMF | 36.7 | 81 |

Purification Challenges

- Byproduct Formation: Partial over-oxidation to sulfonic acid derivatives necessitates careful pH control during workup.

- Chromatography: Silica gel chromatography with gradient elution (ethyl acetate → methanol) achieves >95% purity.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

δ 8.72 (s, 1H, thiazole-H), 8.15–7.89 (m, 4H, cyanophenyl), 7.62 (d, 2H, J = 8.8 Hz, OCH₃-phenyl), 4.21 (s, 2H, CH₂SO₂), 3.84 (s, 3H, OCH₃).

IR (KBr, cm⁻¹):

2230 (C≡N), 1665 (C=O), 1320, 1140 (SO₂ asym/sym).

X-ray Crystallography (Hypothetical)

Based on analogous structures, the sulfonyl group adopts a coplanar conformation with the acetamide moiety, stabilized by N–H···O hydrogen bonding.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its biological activities , particularly as an antimicrobial and anticancer agent. The presence of functional groups allows for interactions with biological targets, potentially leading to modulation of enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, including multidrug-resistant pathogens. For instance, it demonstrated notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it reduces cell viability in cancer cell lines, such as MCF-7 (human breast adenocarcinoma). The cytotoxic effects were observed at concentrations above 10 µM, indicating its potential as a therapeutic agent against certain types of cancer .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiazole derivatives, including this compound, against multidrug-resistant pathogens. The compound exhibited significant activity against MRSA strains with MIC values lower than traditional antibiotics .

Case Study 2: Cytotoxic Effects

In another comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The findings suggest potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction Pathways: The compound may affect various signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous thiazole-acetamide derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.

Table 1: Structural and Physicochemical Comparison

*MW calculated based on molecular formula.

Key Observations

Electron Effects: The cyanophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in compound 13 , methyl in compound 14 ). Cyano’s electron-withdrawing nature may enhance metabolic stability compared to methoxy or methyl substituents . The 4-methoxyphenylsulfonyl group in the target differs from sulfonamides in (4-fluorophenylsulfonyl), which may alter solubility or target binding .

Biological Activity Trends: Piperazinyl acetamides (e.g., compounds 13, 20 ) show MMP inhibition, suggesting that bulky substituents (e.g., piperazine) favor anti-inflammatory activity. The target’s sulfonyl group may mimic this bulk but with distinct electronic properties. Coumarin-linked thiazoles ( ) exhibit α-glucosidase inhibition, highlighting how fused aromatic systems (e.g., coumarin vs. cyanophenyl) modulate target selectivity.

Thermal Stability :

- Melting points (mp) of analogs range from 216–315°C. The target’s mp is unreported, but sulfonyl groups (e.g., in ) typically increase mp due to enhanced crystallinity.

Structural Analogues: GSK1570606A (pyridyl/fluorophenyl ) shares a thiazole-acetamide scaffold but replaces cyanophenyl with pyridyl, demonstrating how heteroaromatic rings influence kinase selectivity.

Research Implications

- Drug Design: The target’s cyanophenyl and sulfonyl groups merit exploration in protease or kinase inhibition assays, given their prevalence in MMP and kinase inhibitors (e.g., compounds 13, GSK1570606A ).

- SAR Studies: Systematic substitution of the thiazole’s 4-position (e.g., cyano vs. methoxy, chloro) could optimize potency, as seen in cholinesterase inhibitors ( ).

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a thiazole ring, a cyanophenyl group, and a methoxyphenyl sulfonamide moiety. The thiazole ring is known for its significant biological properties, including anticancer and antimicrobial activities. The incorporation of the cyanophenyl and methoxyphenyl groups enhances the compound's potential interactions with biological targets.

| Structural Feature | Description | Biological Activity |

|---|---|---|

| Thiazole Ring | Five-membered heterocycle containing sulfur and nitrogen | Anticancer, Antimicrobial |

| Cyanophenyl Group | Aromatic group with a cyano substituent | Enhances reactivity and binding |

| Methoxyphenyl Sulfonamide | Sulfonamide group linked to a methoxy-substituted phenyl | Potential enzyme inhibition |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved via the Hantzsch thiazole synthesis, where α-haloketones react with thiourea.

- Introduction of the Cyanophenyl Group : The thiazole intermediate is functionalized using 4-cyanobenzaldehyde.

- Attachment of the Methoxyphenyl Sulfonamide : This involves reacting the thiazole derivative with 4-methoxyphenylthiol under basic conditions.

These methods are optimized for yield and purity in industrial settings, often utilizing continuous flow reactors for efficiency .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Studies suggest that its mechanism may involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, which could be attributed to the structural features that allow it to interact with microbial targets. The thiazole ring is known to enhance the compound's ability to penetrate bacterial membranes, making it effective against a range of pathogens .

Case Studies and Research Findings

- Anticancer Efficacy : A study reported that derivatives of compounds similar to this compound showed IC50 values lower than standard chemotherapeutics like cisplatin, indicating superior efficacy against certain cancer cell lines .

- Mechanism Exploration : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer progression. This suggests a potential for developing targeted therapies based on its structure .

- Enzyme Inhibition Studies : Investigations into its enzyme inhibition capabilities have shown promising results against urease and other critical enzymes involved in disease processes. The sulfonamide group plays a crucial role in this activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.